Methyltridodecylammonium nitrate
Description
Significance and Interdisciplinary Research Context of Methyltridodecylammonium Nitrate (B79036)
The significance of Methyltridodecylammonium nitrate stems from its dual nature as both a surfactant and a specific ionophore. Its structure, with a hydrophilic cationic head and three long lipophilic dodecyl tails, allows it to function as an ionic surfactant and emulsifier. However, its most prominent role in contemporary research is as a highly selective nitrate ionophore. sigmaaldrich.com This property makes it a critical component in the fabrication of ion-selective electrodes (ISEs) and ion-selective field-effect transistors (ISFETs). sigmaaldrich.com
These sensors are vital in analytical chemistry for the precise determination of nitrate concentrations in various matrices. The interdisciplinary impact is significant, with applications extending to environmental science for monitoring water and soil quality, and to agriculture for analyzing soil extracts to manage fertilizer use efficiently. sigmaaldrich.comfrontiersin.org The compound's ability to selectively bind and transport nitrate ions across a membrane forms the basis of these sensing technologies. sigmaaldrich.com
Furthermore, as a member of the quaternary ammonium (B1175870) salt family, this compound is situated within the broader context of phase-transfer catalysis. wikipedia.org Quaternary ammonium salts are known to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting anions into the organic phase where the reaction can occur. While specific research on this compound as a phase-transfer catalyst is less common than its use in sensors, its structural characteristics are consistent with this class of catalysts. The research into related long-chain quaternary ammonium salts for solvent extraction of metals, particularly rare-earth elements from nitrate media, further underscores its importance in developing advanced separation technologies. ed.ac.uknih.govmdpi.com
Historical Development and Evolution of its Research Applications
The research trajectory of this compound is embedded in the broader history of quaternary ammonium compounds (QACs). The scientific journey of QACs began in the 1930s with the discovery of their antimicrobial properties. nih.govnih.gov This led to the development of successive generations of QACs with enhanced efficacy for use as disinfectants and antiseptics. pharmamicroresources.comresearchgate.net
In parallel, the field of organic chemistry recognized the utility of QACs as phase-transfer catalysts, a discovery that significantly expanded their application by enabling new synthetic possibilities. wikipedia.org The development of ion-exchange resins, some of which utilize quaternary ammonium functional groups, provided a method for water treatment, including the removal of undesirable ions like nitrates. nih.govwatertechonline.combgu.ac.ilresearchgate.net
The application of specific QACs for analytical purposes marked a significant evolution. Tridodecylmethylammonium nitrate, with its high lipophilicity and specific affinity for the nitrate ion, was identified as a superior electroactive component, or ionophore, for nitrate-selective electrodes. sigmaaldrich.com This specialization allowed for the development of highly sensitive and selective analytical tools, moving beyond the general surfactant or disinfectant roles of other QACs. Early research focused on incorporating it into polymeric membranes for potentiometric sensors, and this remains its primary and most well-documented research application. sigmaaldrich.com
Current Paradigms and Emerging Research Frontiers
The current research paradigm for this compound is firmly centered on its application in chemical sensing. It is considered a benchmark nitrate ionophore for solvent polymeric membrane electrodes due to its high selectivity for nitrate over other common anions like chloride. sigmaaldrich.com Research continues on optimizing electrode composition and performance for various applications, including direct measurements in complex environmental and agricultural samples. sigmaaldrich.com
An emerging and highly significant research frontier for structurally similar quaternary ammonium salts is their use as ionic liquids in solvent extraction processes, particularly for the recovery of strategically important metals. ed.ac.uk Research has demonstrated that quaternary ammonium nitrates can be highly effective in extracting rare-earth elements from nitrate solutions. nih.govmdpi.com These processes are critical for recycling and securing supply chains for elements used in high-tech applications. Mechanistic studies are a key part of this frontier, seeking to understand whether the extraction proceeds via ion exchange or a solvation mechanism, as this knowledge is crucial for designing more efficient and selective separation systems. rsc.org While this compound is not the most commonly cited compound in these specific studies (which often use octyl chains), the fundamental principles and research questions are directly applicable and represent a logical extension of its known chemistry.
The development of advanced materials incorporating QACs is another active frontier. This includes creating novel polymers and composites where the QAC provides a specific function, such as antimicrobial activity or ion-exchange capability. nih.gov The synthesis of new QACs with tailored properties, including variations in alkyl chain length and the counter-ion, continues to be an area of exploration to meet the demands of new applications in materials science, analytical chemistry, and separation science. nih.govnih.gov
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13533-59-0 | sigmaaldrich.comchemspider.com |
| Molecular Formula | C37H78N2O3 | sigmaaldrich.comchemicalbook.com |
| Molar Mass | 599.03 g/mol | sigmaaldrich.comscbt.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | 89-91°C | |
| Synonyms | Tridodecylmethylammonium nitrate, TDMAN | sigmaaldrich.comchemspider.com |
Primary Research Applications of this compound
| Application Area | Description | Source(s) |
| Analytical Chemistry | Used as a nitrate ionophore in ion-selective electrodes (ISEs) and ion-selective field-effect transistors (ISFETs) for nitrate determination. | sigmaaldrich.com |
| Environmental Science | Enables the measurement of nitrate levels in water and soil extracts. | sigmaaldrich.com |
| Agriculture | Used in sensors to determine nitrate concentration in soil, aiding in fertilizer management. | sigmaaldrich.com |
| Surfactant Chemistry | Functions as an ionic surfactant, cleaning agent, and emulsifier due to its amphiphilic structure. |
Structure
2D Structure
Properties
IUPAC Name |
tridodecyl(methyl)azanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.NO3/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h5-37H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVMTKBZPOVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585024 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13533-59-0 | |
| Record name | Tridodecylmethylammonium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13533-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Methyltridodecylammonium Nitrate
Established Synthetic Pathways for Quaternary Ammonium (B1175870) Nitrates
The traditional and most well-documented routes to synthesizing quaternary ammonium nitrates like methyltridodecylammonium nitrate (B79036) involve initial quaternization of a tertiary amine followed by an anion exchange.
The foundational step in the synthesis is the quaternization of the tertiary amine, tridodecylamine (B85476). This reaction, known as the Menschutkin reaction, involves the nucleophilic substitution (SN2) attack of the nitrogen atom of the tertiary amine on a methylating agent. nih.gov The precursor, tridodecylamine, features a nitrogen atom bonded to three dodecyl (C12) alkyl chains.
Common methylating agents for this type of reaction include methyl halides such as methyl iodide, methyl bromide, or methyl chloride. The choice of methylating agent can influence reaction rates and conditions, with methyl iodide generally being the most reactive. The reaction is typically carried out in a suitable solvent, often a polar aprotic one like acetonitrile, which can stabilize the forming charged species. mdpi.com The product of this step is a methyltridodecylammonium halide salt (e.g., methyltridodecylammonium iodide or bromide). One source suggests a direct reaction between tridodecylamine and methyl nitric acid, though this is a less conventional approach. The general reaction scheme is as follows:
N(C₁₂H₂₅)₃ + CH₃X → [CH₃N(C₁₂H₂₅)₃]⁺X⁻ (where X = Halide)
| Precursor | Methylating Agent | Solvent (Typical) | Product |
| Tridodecylamine | Methyl Iodide | Acetonitrile | Methyltridodecylammonium Iodide |
| Tridodecylamine | Methyl Bromide | Chloroform | Methyltridodecylammonium Bromide |
| Tridodecylamine | Methyl Chloride | Acetonitrile | Methyltridodecylammonium Chloride |
Once the methyltridodecylammonium halide is formed, the next critical step is to replace the halide anion (e.g., I⁻, Br⁻, or Cl⁻) with the nitrate anion (NO₃⁻). This is a crucial step as residual halide impurities can be detrimental in many applications. google.com
Anion Exchange Resins: A widely used and effective method involves the use of anion exchange resins. nih.gov The process begins with loading a resin column (often in its hydroxide (B78521) form, OH⁻) with nitrate ions by passing a solution of a nitrate salt, such as sodium nitrate or ammonium nitrate, through it. nih.gov Subsequently, a solution of the methyltridodecylammonium halide is passed through the nitrate-loaded resin. The resin captures the halide ions and releases nitrate ions into the solution, resulting in an aqueous or alcoholic solution of methyltridodecylammonium nitrate. nih.gov This method is highly efficient for producing pure products with very low halide contamination.
Precipitation Method: An alternative strategy, particularly useful for large-scale synthesis, involves a double decomposition reaction in a non-aqueous solvent. google.com The methyltridodecylammonium halide is dissolved in a solvent like ethanol (B145695) or dimethylformamide. A nitrate salt with low solubility in the chosen solvent, such as sodium nitrate or potassium nitrate, is then added. google.com This results in the precipitation of the insoluble inorganic halide salt (e.g., sodium chloride), while the desired this compound remains dissolved. The precipitate can then be removed by filtration. google.com
| Precursor Salt | Reagent | Method | Advantage |
| Methyltridodecylammonium Chloride | Anion Exchange Resin (Nitrate form) | Column Chromatography | High purity, low halide content. nih.gov |
| Methyltridodecylammonium Chloride | Sodium Nitrate | Precipitation in Ethanol | Scalable, drives reaction by precipitation. google.com |
| Methyltridodecylammonium Bromide | Silver Nitrate | Precipitation in Aqueous Solution | Forms insoluble silver halide precipitate. |
Advanced Synthetic Strategies and Optimization of Yield and Purity
Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, yield, and purity. For quaternary ammonium salts, advanced strategies include the use of novel catalytic systems and reaction conditions.
Photoredox Catalysis: A novel approach involves the generation of α-ammonio radicals through photoredox catalysis. digitellinc.com While typically used for derivatization, the principles could be adapted for synthesis, offering new pathways under mild conditions. digitellinc.com
Phase-Transfer Catalysis: The synthesis itself can sometimes be performed under phase-transfer catalysis (PTC) conditions, where one of the reactants is transferred from one phase to another where the reaction occurs. This can enhance reaction rates and allow for the use of a wider range of solvents and reactants.
Optimization: The yield and purity of the final product are highly dependent on reaction conditions. For the initial alkylation, controlling the temperature and using a stoichiometric amount of the alkylating agent are key. For the anion exchange, using a non-aqueous solvent system to precipitate the byproduct halide salt is a powerful technique for driving the reaction to completion and simplifying purification. google.com Heating the reaction mixture to temperatures above 50°C can also improve the reaction rate and efficiency. google.com
Methodologies for Purification and Purity Assessment in Research Grade Synthesis
Achieving high purity is essential for research-grade materials. A combination of purification techniques and analytical assessments is typically required.
Purification Methodologies:
Recrystallization: This is a standard method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com The choice of solvent is critical; a solvent in which the compound is soluble at high temperatures but less so at low temperatures is ideal.
Precipitation: Purification can be achieved by dissolving the product in a polar solvent and then adding a non-polar "anti-solvent" (like hexane (B92381) or diethyl ether) to induce precipitation of the purified salt. nih.gov Another patented method involves precipitating quaternary ammonium salts from concentrated aqueous solutions by adding a water-miscible aliphatic amine. google.com
Washing: The final solid product is often washed with a volatile organic solvent to remove residual impurities before drying. google.com
Purity Assessment:
Advanced Spectroscopic and Structural Characterization in Research Contexts
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in methyltridodecylammonium nitrate (B79036). These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint.
FTIR Spectroscopy: The FTIR spectrum of methyltridodecylammonium nitrate is expected to exhibit distinct absorption bands corresponding to its constituent groups. The long alkyl chains (dodecyl groups) will be evident through the C-H stretching vibrations typically observed in the 2850-2960 cm⁻¹ region. The bending vibrations of these CH₂ and CH₃ groups would appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. A notable feature in the FTIR spectrum of a related compound, tridodecylmethylammonium iodide, is the presence of these characteristic alkyl chain vibrations researchgate.net. The quaternary ammonium (B1175870) group itself gives rise to specific vibrations, although these can sometimes be weak or overlap with other bands. The nitrate ion (NO₃⁻) has several characteristic vibrational modes. The most intense of these is the asymmetric stretching (ν₃) mode, which typically appears as a strong, broad band in the region of 1350-1410 cm⁻¹ researchgate.net. The symmetric stretching (ν₁) mode, which is often weak or inactive in the infrared spectrum of a highly symmetric nitrate ion, may become visible if the symmetry is lowered due to interactions within the crystal lattice. Other modes, such as the out-of-plane bend (ν₂) and the in-plane deformation (ν₄), are expected at lower frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching vibration (ν₁) of the nitrate ion is typically very strong in the Raman spectrum, appearing as a sharp peak in the range of 1045-1049 cm⁻¹ researchgate.net. This peak is a clear indicator of the presence of the nitrate counter-ion. The asymmetric stretch (ν₃) of the nitrate ion is also Raman active and is generally observed in a similar region to the FTIR absorption researchgate.net. The vibrations of the quaternary ammonium cation, particularly the symmetric and asymmetric stretching of the N⁺-C bonds, are also observable in the Raman spectrum. For instance, in cationic quaternary ammonium starches, strong bands attributed to the symmetric and asymmetric stretching vibrations of the quaternary ammonium group have been reported sigmaaldrich.com.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Alkyl (CH₂, CH₃) | C-H Stretching | 2850 - 2960 | 2850 - 2960 |
| Alkyl (CH₂) | Scissoring | ~1465 | ~1465 |
| Alkyl (CH₃) | Bending | ~1375 | ~1375 |
| Nitrate (NO₃⁻) | Asymmetric Stretch (ν₃) | 1350 - 1410 | ~1365 |
| Nitrate (NO₃⁻) | Symmetric Stretch (ν₁) | Weak/Inactive | 1045 - 1049 |
| Nitrate (NO₃⁻) | In-plane Deformation (ν₄) | ~720 | ~719 |
| Nitrate (NO₃⁻) | Out-of-plane Bend (ν₂) | ~830 | ~821 |
| Quaternary Ammonium (N⁺-C) | Stretching | Variable | Variable |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise structural elucidation of organic molecules, including this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show characteristic signals for the different types of protons present. The protons of the methyl group attached to the nitrogen (N-CH₃) would appear as a singlet, typically deshielded due to the positive charge on the nitrogen, in the range of δ 3.0-3.5 ppm. The protons of the three dodecyl chains would give rise to a series of multiplets. The α-methylene protons (N-CH₂-), being adjacent to the positively charged nitrogen, would be the most deshielded of the alkyl chain protons, likely appearing around δ 3.0-3.4 ppm. The bulk of the methylene (B1212753) protons in the middle of the chains would produce a large, complex multiplet in the region of δ 1.2-1.4 ppm. The terminal methyl protons of the dodecyl chains would appear as a triplet at the most upfield position, typically around δ 0.8-0.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. The carbon of the N-methyl group would be found in the range of δ 50-60 ppm. The α-methylene carbons of the dodecyl chains would be located around δ 60-70 ppm. The internal methylene carbons of the dodecyl chains would give a series of signals between δ 20-35 ppm, and the terminal methyl carbons would be observed at approximately δ 14 ppm. The assignment of these signals can be aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to distinguish between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-CH₃ | 3.0 - 3.5 (s) | 50 - 60 |
| N-CH₂-(CH₂)₁₀-CH₃ | 3.0 - 3.4 (m) | 60 - 70 |
| N-CH₂-(CH₂)₁₀-CH₃ | 1.2 - 1.4 (m) | 20 - 35 |
| N-CH₂-(CH₂)₁₀-CH₃ | 0.8 - 0.9 (t) | ~14 |
(s = singlet, t = triplet, m = multiplet)
Mass Spectrometry Techniques for Molecular Integrity and Purity
Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight and assessing the purity of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Due to the ionic nature of this compound, electrospray ionization (ESI) is a suitable ionization method. In positive ion mode ESI-MS, the spectrum would be dominated by the peak corresponding to the intact quaternary ammonium cation, [CH₃(C₁₂H₂₅)₃N]⁺. The theoretical mass of this cation is approximately 538.6 m/z. The presence of a strong signal at this m/z value would confirm the molecular integrity of the cationic portion of the compound.
Fragmentation of the parent ion can provide further structural information. Quaternary ammonium cations can undergo characteristic fragmentation pathways, such as the loss of one of the alkyl chains nih.gov. For this compound, this could result in fragment ions corresponding to the loss of a dodecyl radical or dodecene. In negative ion mode, a peak corresponding to the nitrate anion (NO₃⁻) at an m/z of 62.0 would be expected. The presence of both the cation and anion at their expected mass-to-charge ratios provides strong evidence for the identity and purity of the compound.
X-ray Diffraction Studies of Solid-State Forms (if applicable to research studies)
X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid. For long-chain alkylammonium salts, XRD studies can reveal how the molecules pack in the solid state, which influences their physical properties.
Thermal Analysis Methods (e.g., TGA, DSC) for Stability within Formulations
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of this compound, particularly when it is incorporated into formulations.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA thermogram would indicate the temperature at which the compound begins to decompose. The decomposition of quaternary ammonium salts can proceed through mechanisms like Hofmann elimination, especially under basic conditions, though thermal decomposition at elevated temperatures is also common wikipedia.org. The decomposition of the nitrate anion can also contribute to mass loss, often producing nitrogen oxides youtube.comyoutube.comyoutube.com. A typical TGA curve would show a stable baseline up to the onset of decomposition, followed by one or more mass loss steps. The temperature at which 5% or 10% mass loss occurs is often used as a measure of thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions such as melting, crystallization, and solid-solid transitions. The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. Given the long alkyl chains, it is also possible that solid-solid phase transitions, corresponding to changes in the packing or conformation of the alkyl chains, could be observed at temperatures below the melting point. Such transitions are common in long-chain alkylammonium salts researchgate.net. The melting point and any other phase transitions are important parameters for formulation development, as they define the temperature range in which the compound is stable in its solid form. For example, DSC studies on other quaternary ammonium salts have been used to determine their glass transition temperatures and melting points, which are critical for their application in materials like organoclays and dental resins researchgate.netresearchgate.net.
Applications in Advanced Analytical Chemistry: Ion Selective Sensing
Development and Performance of Ion-Selective Electrodes (ISEs)
The development of robust and reliable ion-selective electrodes is crucial for a wide range of applications, including environmental monitoring, agricultural analysis, and industrial process control. Methyltridodecylammonium nitrate (B79036) has proven to be a valuable component in the fabrication of these sensors for nitrate determination.
Methyltridodecylammonium Nitrate as a Nitrate Ionophore: Principles and Mechanisms
At the heart of a nitrate-selective electrode's functionality is the ionophore, a molecule that selectively binds to the target ion and facilitates its transport across a membrane. This compound, also known as tridodecylmethylammonium nitrate (TDMAN), serves as a highly effective nitrate ionophore. encyclopedia.pub Its mechanism of action is rooted in the principles of ion exchange.
The methyltridodecylammonium cation, with its long alkyl chains, is highly lipophilic, meaning it readily dissolves in the organic polymer membrane of the electrode. This cation forms a stable ion pair with the nitrate anion. When the electrode is immersed in a sample solution containing nitrate ions, an ion-exchange equilibrium is established at the membrane-solution interface. The nitrate ions from the sample partition into the organic membrane phase by associating with the methyltridodecylammonium cations, displacing other anions. This selective binding and transport of nitrate ions across the membrane generates a potential difference that is proportional to the concentration of nitrate in the sample. This potential is then measured against a reference electrode, allowing for the quantitative determination of nitrate.
Polymeric Membrane Matrix Optimization for Selective Ionophores
The performance of an ion-selective electrode is not solely dependent on the ionophore but also on the composition of the polymeric membrane in which it is embedded. The membrane matrix provides the necessary physical support and creates the appropriate environment for the ionophore to function effectively.
Commonly used plasticizers in nitrate-selective electrodes include 2-nitrophenyl octyl ether (NPOE) and tris(2-ethylhexyl) phosphate (B84403) (TEHP). uchile.clsigmaaldrich.com NPOE, with its high dielectric constant, is often favored as it can enhance the dissociation of the ion-pair within the membrane, leading to improved electrode performance. uchile.clnih.gov The ratio of PVC to plasticizer is also a key optimization parameter. nih.gov Studies have shown that the optimal ratio can vary depending on the specific plasticizer used. nih.gov For instance, a "transition window" has been observed for membranes plasticized with o-NPOE, where the membrane changes from a minimally plasticized film to a predictable ion-selective membrane. nih.gov
The membrane composition is typically a carefully formulated cocktail. For example, a recommended composition for a nitrate-selective membrane using this compound includes 6.0 wt% of the ionophore, 65.0 wt% of NPOE as the plasticizer, and 32.10 wt% of high molecular weight PVC. sigmaaldrich.com
Electrochemical Response Characteristics and Nernstian Behavior
A key performance metric for an ion-selective electrode is its electrochemical response, which should ideally follow the Nernst equation. The Nernst equation describes the relationship between the measured potential of the electrode and the activity (or concentration) of the target ion. For a monovalent anion like nitrate, a theoretically perfect Nernstian response is a slope of -59.16 mV per decade change in nitrate concentration at 25°C.
Electrodes incorporating this compound have demonstrated near-Nernstian behavior. nih.govmdpi.com For instance, some studies report slopes of approximately -54 mV/pNO₃⁻, which is considered a good Nernstian response. mdpi.com Another study documented a slope of -53.7 ± 0.4 mV/log(aNO₃). nih.gov This slight deviation from the ideal Nernstian slope is common for nitrate-selective electrodes based on quaternary ammonium (B1175870) salts. nih.gov The linear response of these electrodes typically covers a wide concentration range, often from 10⁻¹ to 10⁻⁶ M nitrate. mdpi.com
The response of the electrode is a result of the ion-exchange processes at the membrane-solution interface. The potential difference generated is a logarithmic function of the nitrate ion activity in the sample, leading to the observed Nernstian or near-Nernstian behavior.
Selectivity Coefficients and Comprehensive Interference Studies
The selectivity of an ion-selective electrode is its ability to respond primarily to the target ion in the presence of other ions. This is a critical parameter, especially when analyzing complex samples where various ions are present. The selectivity is quantified by the selectivity coefficient (Kpot), which represents the electrode's preference for the interfering ion relative to the primary ion. A smaller selectivity coefficient indicates better selectivity.
Comprehensive interference studies have been conducted on nitrate-selective electrodes based on this compound. The most common interfering ions for nitrate electrodes are other anions, particularly those with similar charge and size, such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and phosphate (HPO₄²⁻). uchile.clmdpi.com
The selectivity of these electrodes generally follows the Hofmeister series, which ranks anions based on their lipophilicity. researchgate.net This means that more lipophilic anions have a higher potential to interfere. For nitrate-selective electrodes, common interfering anions include perchlorate (B79767) (ClO₄⁻), iodide (I⁻), and bromide (Br⁻). uchile.cl Studies have shown that the principal interfering anions for electrodes using a similar ionophore were found to be ClO₃⁻, BrO₃⁻, Br⁻, Cl⁻, and benzoate (B1203000) (Bz⁻). uchile.cl
The selectivity coefficients are determined experimentally using methods like the separate solution method or the fixed interference method. For a nitrate-selective electrode, the selectivity coefficient for chloride (logKNO3/Cl) has been reported to be approximately -1.8, indicating good selectivity for nitrate over chloride. nih.gov Another study reported a selectivity coefficient for chloride of 0.006. edt.co.uk
It is important to note that the selectivity of the electrode can be influenced by the composition of the membrane, particularly the type of plasticizer used. uchile.cl However, research has shown no clear correlation between the calculated selectivity coefficients and the dielectric constants of the plasticizers. uchile.cl
Assessment of Detection Limits, Linear Dynamic Range, and Response Times
The performance of a this compound-based ISE is further characterized by its detection limit, linear dynamic range, and response time.
The detection limit is the lowest concentration of the target ion that can be reliably distinguished from a blank solution. For nitrate-selective electrodes using this ionophore, detection limits are typically in the micromolar range. mdpi.comnih.govmdpi.com Some studies have reported detection limits as low as 10⁻⁶ M. mdpi.com The detection limit can be influenced by the composition of the membrane and the inner filling solution of the electrode.
The linear dynamic range is the concentration range over which the electrode's potential response is directly proportional to the logarithm of the ion's activity. These electrodes typically exhibit a wide linear range, often spanning several orders of magnitude, for example, from 1.0 x 10⁻¹ to 1.0 x 10⁻⁵ mol/L. mdpi.comnih.gov One study reported a linear range from 0.1 to 10⁻⁵ M NO₃⁻. nih.gov Another found a linear range from 10⁻¹ to 10⁻⁶ M. mdpi.com
The response time is the time it takes for the electrode to reach a stable potential after a change in the analyte concentration. Fast response times are desirable for real-time monitoring applications. Electrodes based on this compound generally exhibit rapid response times, often less than 30 seconds. researchgate.net Some have reported response times of less than 20 seconds. researchgate.net
Long-Term Stability and Drift Phenomena in Potentiometric Measurements
The long-term stability of an ion-selective electrode is its ability to maintain its performance characteristics over an extended period. This is a crucial factor for applications requiring continuous or long-term monitoring. The primary challenge affecting the long-term stability of PVC membrane electrodes is the gradual leaching of the ionophore and plasticizer from the membrane into the sample solution. uchile.cl This leaching can lead to a decrease in the electrode's sensitivity and a drift in its potential over time.
The lifetime of these electrodes can vary, with some studies reporting stable performance for several months. uchile.cl The use of plasticizers with high lipophilicity and high molecular weight can help to minimize their loss from the membrane. uchile.cl It has been observed that the loss of the ionophore, rather than the plasticizer, is often the primary factor limiting the lifetime of the electrode. uchile.cl
Drift in potentiometric measurements, a slow change in the baseline potential, can also occur. This can be caused by a variety of factors, including the formation of a water layer at the membrane-electrode interface and changes in the membrane composition over time. nih.gov Researchers have explored modifications to the membrane, such as incorporating multiwalled carbon nanotubes, to improve potential stability and reversibility. uwb.edu.pl Another approach to enhance long-term stability involves covalently binding the ionophore to the polymer matrix, which can prevent its leaching. researchgate.net
Integration into Ion-Selective Field-Effect Transistors (ISFETs)
Ion-Selective Field-Effect Transistors (ISFETs) represent a significant leap forward in chemical sensing technology, offering inherent advantages such as small dimensions, low output impedance, a high signal-to-noise ratio, and the potential for mass production. The functionalization of ISFETs with ion-selective membranes allows for the specific detection of various analytes. This compound has proven to be a valuable ionophore in the development of nitrate-selective ISFETs.
Fabrication Protocols for this compound-Based ISFETs
The fabrication of a nitrate-selective ISFET involves the deposition of a specially formulated membrane onto the gate region of the transistor. While specific fabrication protocols for the ISFET device itself are based on standard microfabrication techniques for producing the underlying transistor structure, the key to its nitrate selectivity lies in the composition of the ion-selective membrane.
A common approach involves creating a polymeric membrane cocktail that can be applied to the ISFET gate. A typical formulation for a nitrate-selective membrane using this compound consists of:
Ionophore: 6% this compound
Plasticizer: 65% n-phenyloctyl ether
Polymer Matrix: 23% Poly(vinylchloride) (PVC)
Additives: 5% Nitrocellulose and 1% Methyltriphenyl phosphonium (B103445) bromide oup.com
The components are dissolved in a suitable solvent, such as tetrahydrofuran, to create a solution that can be drop-cast or spin-coated onto the ISFET gate. The solvent is then allowed to evaporate, leaving a thin, ion-selective membrane. The inclusion of a plasticizer like n-phenyloctyl ether is crucial for maintaining the membrane's liquid state and ensuring the mobility of the ionophore and analyte ions within the membrane. Additives can be used to improve the membrane's adhesion and electrochemical properties.
Performance Evaluation and Miniaturization Aspects
The performance of this compound-based ISFETs is evaluated based on several key metrics, including sensitivity, detection limit, selectivity, and response time. These sensors have demonstrated a Nernstian or near-Nernstian response to nitrate ions, with sensitivities in the range of -50 to -70 mV per decade change in nitrate concentration. encyclopedia.pubredalyc.org The limit of detection can reach micromolar levels, making them suitable for a variety of applications. encyclopedia.pub
A significant advantage of ISFETs is their potential for miniaturization. The small size of the transistor allows for the creation of compact and portable sensing devices. Furthermore, the integration of multiple ISFETs on a single chip allows for the simultaneous measurement of different ions or for improving the accuracy and reliability of the measurements. Back-side contacted ISFETs, where the electrical connections are on the opposite side of the sensing membrane, offer a flatter and easier-to-clean surface, which is advantageous for in-field applications. mdpi.com Recent advancements have also focused on miniaturizing the control electronics for ISFETs, leading to reduced manufacturing costs and power consumption, making them more suitable for portable and remote sensing applications. fraunhofer.de
Coupling with Flow Injection Analysis (FIA) for Real-Time Sensing Systems
To overcome challenges such as long-term drift in ISFETs and to enable continuous, real-time monitoring, they are often coupled with Flow Injection Analysis (FIA) systems. In an ISFET/FIA system, a carrier solution continuously flows over the ISFET sensor. The sample is injected into this stream, and the transient response of the ISFET is measured as the sample plug passes over the sensor. illinois.edu
This combination has proven to be highly effective for the real-time analysis of nitrates in various matrices, including soil extracts and water samples. The rapid response time of the ISFET, often in the range of seconds, allows for a high sample throughput. researchgate.net For instance, an ISFET/FIA system has been successfully used for the rapid analysis of soil cores, demonstrating the potential for real-time soil nitrate sensing. illinois.edu The small sample volumes required by the ISFET are complementary to the miniaturization of the FIA system, leading to reduced sample dispersion and increased sample resolution and frequency. researchgate.net
Microelectrode Applications in Biological Systems
Beyond their use in ISFETs, nitrate-selective sensors based on this compound have been instrumental in advancing our understanding of ion dynamics in biological systems, particularly in plant physiology. Miniaturized versions of these sensors, in the form of microelectrodes, can be used to perform intracellular measurements.
Intracellular Nitrate Concentration Measurements (e.g., in plant cells)
Nitrate-selective microelectrodes fabricated with a membrane containing this compound have been successfully employed to measure intracellular nitrate concentrations in plant cells. nih.govoup.com These microelectrodes typically have a tip diameter small enough to be inserted into individual cells without causing significant damage.
Studies on barley (Hordeum vulgare) and the green alga Chara corallina have utilized these microelectrodes to measure nitrate concentrations in different cellular compartments, namely the cytoplasm and the vacuole. nih.govoup.com In barley root cells, two distinct populations of nitrate concentrations were identified, corresponding to the cytoplasm (with lower concentrations) and the vacuole (with higher concentrations). nih.gov For example, in the epidermal cells of barley roots grown in a 10 mol·m⁻³ nitrate solution, the cytoplasmic and vacuolar nitrate concentrations were found to be approximately 5.4 mol·m⁻³ and 41.8 mol·m⁻³, respectively. nih.gov Similar compartmentalization was observed in cortical cells. nih.gov These direct measurements provide invaluable data for understanding nitrate uptake, storage, and transport mechanisms within plant cells.
Methodological Considerations for In Vivo and In Vitro Physiological Studies
The use of nitrate-selective microelectrodes in physiological studies requires careful consideration of the experimental methodology to ensure the validity of the results.
In Vivo vs. In Vitro Measurements:
In vivo studies , where measurements are taken on intact, living organisms, are generally preferred as they provide a more accurate representation of the physiological state. oup.com Microelectrode measurements on intact plant roots, for example, allow for the study of ion fluxes and compartmentalization in a minimally disturbed system. oup.com
In vitro assays , on the other hand, often involve excised tissues or cell extracts. While these methods can be useful for specific biochemical analyses, they may not accurately reflect the dynamic processes occurring in a living organism. For instance, studies on excised barley roots have shown that compartmental nitrate activities can significantly decrease within hours of excision, questioning the physiological significance of measurements made on excised tissues. oup.com
Calibration and Interferences:
A crucial aspect of using nitrate-selective microelectrodes is their proper calibration. The electrodes are typically calibrated against solutions of known nitrate activity. It is also important to consider potential interferences from other anions present in the biological sample. While the this compound-based membrane shows good selectivity for nitrate, high concentrations of other ions, such as chloride, can interfere with the measurement. nih.gov However, in many physiological situations, the interference is not significant. nih.gov
Comparison with Other Methods:
The data obtained from microelectrode measurements can be corroborated with other analytical techniques. For example, single-cell sap sampling followed by a fluorometric nitrate-reductase assay has been used to confirm the vacuolar nitrate concentrations measured by microelectrodes in barley root cells. nih.gov While there may be differences in the absolute values obtained due to the fact that electrodes measure activity and assays measure concentration, such comparisons help to validate the findings. nih.gov
Challenges and Advancements in Biological Ion Sensing
The detection of ions in biological matrices presents significant challenges due to the complexity of the samples. Biological fluids contain a multitude of ions and biomolecules that can interfere with sensor performance. For nitrate sensing, the inherent reactivity and fast diffusivity of related nitrogen species like nitric oxide (NO) add another layer of complexity to in-situ measurements. nih.gov The development of electrochemical sensors has been instrumental in investigating the roles of these molecules in processes like vascular physiology and immune response. nih.gov
A primary challenge for ISEs in biological applications is signal stability and reliability. nih.gov The complex and dynamic nature of biological systems necessitates sensors that are not only selective but also robust. Advancements focus on improving the sensor's resistance to biofouling—the attachment of biological material to the sensor surface—and minimizing potential drift caused by interactions with the complex sample matrix. Research into novel membrane compositions and surface modifications is ongoing to enhance the long-term performance and accuracy of this compound-based ISEs for biological applications. nih.gov
Environmental and Agricultural Monitoring Applications
The utility of this compound extends prominently into environmental and agricultural monitoring, where accurate nitrate measurement is crucial for ecosystem health and agricultural productivity.
Precision agriculture relies on real-time data to optimize fertilizer application, enhancing crop yields while minimizing environmental impact. researchgate.netmdpi.com Plant-available nitrogen, often in the form of nitrate, is a critical nutrient for plant growth, but its excess in soil can lead to environmental contamination. nih.govberkeley.edu Traditional soil nitrate measurement involves collecting samples for laboratory analysis, a process that is both labor-intensive and time-consuming. nih.gov
To address this, ion-selective electrodes incorporating this compound into polymeric membranes have been developed for in-situ soil nitrate monitoring. nih.govmdpi.comnih.gov These sensors provide a rapid and low-cost method for determining soil nitrate content directly in the field. mdpi.com
Detailed Research Findings:
Printed Potentiometric Sensors: Researchers have developed fully printed potentiometric sensors using membranes functionalized with this compound. These sensors demonstrated a near-Nernstian sensitivity of -54.1 ± 2.1 mV/decade in solution and -47 ± 4.1 mV/dec in peat soil. nih.govberkeley.edu They operate within a linear range of 0.7 to 1400 ppm nitrogen (NO₃⁻-N), which is relevant for agricultural applications. nih.gov
Interference and Selectivity: A significant challenge in soil is the presence of interfering ions. nih.gov Studies have shown that high concentrations of ions like calcium can influence sensor behavior. berkeley.edu Despite this, ISEs have been successfully used for rapid soil nutrient assessment. mdpi.com
In-Situ, Real-Time Monitoring: Advanced electrochemical sensors utilizing ISEs allow for direct, real-time measurement of soil nitrate without the need for soil pretreatment. nih.gov Some sensors have shown the ability to monitor nitrate dynamics continuously for several weeks, providing valuable temporal data. iastate.edu
Table 1: Performance of this compound-Based Soil Sensors
| Sensor Type | Sensitivity | Linear Range (Nitrogen) | Key Finding | Citations |
|---|---|---|---|---|
| Printed Potentiometric ISE | -54.1 ± 2.1 mV/dec (solution) | 0.7 - 1400 ppm | Demonstrates good repeatability and near-Nernstian response suitable for field use. | nih.gov, berkeley.edu |
| Fully Printed Sensor | -47 ± 4.1 mV/dec (peat soil) | 0.7 - 1400 ppm | Shows viability for direct measurement in high-organic-matter soil. | nih.gov, berkeley.edu |
| Electrochemical Impedance Spectroscopy (EIS) Sensor | 0.41% per ppm (loamy clay) | 5 - 512 ppm | Provides nitrate-dependent response irrespective of soil type with low error rates. | nih.gov |
Nitrate is a significant water pollutant, with excess levels contributing to the eutrophication of surface waters and posing health risks in drinking water, such as methemoglobinemia or "blue baby syndrome". ysi.comepa.govca.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels (MCLs) for nitrate in drinking water, typically at 10 mg/L as nitrogen (N). epa.govca.gov
Ion-selective electrodes based on this compound are widely used for monitoring nitrate concentrations in various water sources, including surface water, groundwater, and drinking water. berkeley.eduysi.comnih.gov These sensors offer a practical alternative to traditional laboratory methods like ion chromatography. nih.gov
Key aspects of their application include:
Compliance Monitoring: ISEs can be used for real-time monitoring to ensure compliance with regulatory standards. nih.gov Studies comparing ISE sensor data with traditional methods in public water systems have shown good agreement, with a mean absolute error as low as 5.6%. nih.gov
Detecting Contamination: Because nitrates are highly soluble and mobile, they serve as a key indicator of pollution from sources such as agricultural runoff, septic systems, and wastewater treatment plant effluent. epa.govca.gov
Limitations: A primary limitation of nitrate ISEs is the need for frequent calibration, as the sensor's response can change over time. ysi.com For applications requiring high accuracy, daily calibration is often recommended. ysi.com Interference from other anions, such as chloride and bicarbonate, can also affect measurements, particularly in complex water matrices. researchgate.net
The integration of this compound-based ISEs into smart sensor systems is a significant advancement for nutrient management. nih.govmdpi.com These systems often involve a network of distributed sensors that provide real-time spatial and temporal data on nitrate levels in soil and water. berkeley.edumdpi.com This information is critical for creating decision support systems in precision agriculture, allowing for optimized fertilizer application and minimizing nutrient loss to the environment. researchgate.netmdpi.com
The development of low-cost, reliable, and automated sensors is essential for the widespread adoption of these smart systems. mdpi.com The goal is to create robust sensors that can be deployed in the field for extended periods, providing continuous data streams for improved environmental stewardship and agricultural sustainability. mdpi.com
Advancements in All-Solid-State Ion-Selective Electrodes
A major evolution in ISE technology is the transition from conventional liquid-contact electrodes to all-solid-state ion-selective electrodes (SC-ISEs). Traditional ISEs contain an internal liquid electrolyte, which limits their miniaturization and requires them to be used in a vertical position. nih.gov SC-ISEs replace this liquid with a solid-contact material that acts as an ion-to-electron transducer, overcoming these limitations. nih.govmdpi.com This shift has enabled the development of more robust, portable, and maintenance-free sensors. mdpi.com The improved potential stability of SC-ISEs is crucial, as instabilities can arise from the formation of a thin water layer between the membrane and the electrode in older designs. nih.govmdpi.com
Carbon nanotubes (CNTs), including single-walled (SWCNTs) and multi-walled (MWCNTs) varieties, have emerged as highly effective solid-contact materials in SC-ISEs due to their large surface area, high conductivity, and chemical stability. iastate.edumdpi.comnih.gov When used as an intermediate layer between the electrode substrate and the ion-selective membrane containing this compound, CNTs enhance the performance of the sensor.
Key Research Findings on CNT-based SC-ISEs:
Improved Potential Stability: The high capacitance of CNTs helps to stabilize the potential at the electrode-membrane interface, leading to more reliable and reproducible measurements. nih.govresearchgate.net
Enhanced Sensitivity and Detection Limits: The introduction of MWCNTs as an ion-to-electron transducer in a nitrate ISE resulted in a stable potential response over a wide linear range (8.0 × 10⁻⁸ to 1.0 × 10⁻² M) and a low detection limit of 2.8 × 10⁻⁸ M. mdpi.com
Functionalized CNTs: Covalently functionalizing MWCNTs with redox-active molecules like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can further improve potential reproducibility between fabrication batches. nih.gov
CNT Composites: Nanocomposites combining CNTs with conductive polymers like poly(3-octyl-thiophene) (POT) or embedding them in polymers such as polyethylenedioxythiophene (PEDOT) have been shown to create superior ion-to-electron transducing layers, resulting in improved sensitivity and stability for nitrate detection. iastate.edumdpi.com For instance, a sensor using a POT-MoS₂ nanocomposite achieved a sensitivity of 64 mV/decade for nitrate detection. iastate.edu
Table 2: Impact of Conductive Materials on All-Solid-State Nitrate ISE Performance
| Solid-Contact Material | Ionophore/Membrane Base | Key Improvement | Citation(s) |
|---|---|---|---|
| Multi-Walled Carbon Nanotubes (MWCNTs) | Nitron-nitrate | Stable response, low detection limit (2.8 x 10⁻⁸ M) | mdpi.com |
| TEMPO-functionalized MWCNTs | PVC-based | Highly reproducible standard potential (E⁰) | nih.gov |
| Double-Walled Carbon Nanotubes (DWCNTs) in PEDOT/PPy | Tetradodecylammonium nitrate (TDDAN) | Improved ion-to-electron transduction and stability | mdpi.com |
| POT-MoS₂ Nanocomposite | Nitrate-specific ISM | Increased sensitivity (64 mV/decade) | iastate.edu |
| Single-Walled Carbon Nanotubes (SWCNTs) | Valinomycin (for K⁺) | Nernstian slope, fast response (<10s), signal stability | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | TDMA-NO₃ |
| Tetradodecylammonium nitrate | TDDAN |
| 2-Nitrophenyl octyl ether | NPOE |
| Poly(vinyl chloride) | PVC |
| Carbon Nanotubes | CNTs |
| Multi-Walled Carbon Nanotubes | MWCNTs |
| Single-Walled Carbon Nanotubes | SWCNTs |
| Poly(3-octyl-thiophene) | POT |
| Molybdenum disulfide | MoS₂ |
| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl | TEMPO |
| Polyethylenedioxythiophene | PEDOT |
| Polypyrrole | PPy |
| Tridodecylmethylammonium chloride | TDMACl |
| Potassium tetrakis(4-chlorophenyl)borate | KTClPB |
Role of Solid Contact Layers in Electrochemical Performance
The introduction of a solid contact layer in this compound-based ISEs addresses the limitations of traditional liquid-contact electrodes, such as the presence of an internal filling solution which can lead to potential drift and limited miniaturization capabilities. researchgate.netscirp.org Solid-contact ISEs (SC-ISEs) offer numerous advantages, including a smaller size, simpler design, and lower cost. scirp.orgscirp.org The solid contact material acts as an ion-to-electron transducer, which is critical for the stability and reproducibility of the measured potential. scirp.orgmdpi.com
Various materials have been investigated for their efficacy as solid contact layers in conjunction with this compound ion-selective membranes. These materials are selected based on their electrical properties, hydrophobicity, and ability to form a stable interface with both the membrane and the electrode substrate.
Conducting Polymers:
Polypyrrole (PPy) is a commonly used conducting polymer for this application. scirp.orgscirp.org It serves as an intermediate layer that reduces the irreproducibility and instability of the measured potentials. scirp.org When used with a graphite (B72142) paste substrate and a polyvinylchloride (PVC) membrane containing this compound, PPy facilitates a clear transfer of the ion-to-electron charge. scirp.org ISEs constructed with a PPy solid contact exhibit a nearly Nernstian response, with slopes typically greater than 58 mV/decade in a linear range of 10⁻⁵ to 10⁻¹ mol/L, and possess short response times of less than 20 seconds. scirp.orgscirp.org
Carbon-Based Nanomaterials:
The incorporation of carbon-based nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) and reduced graphene oxide (rGO), has shown significant promise in enhancing the performance of nitrate-selective electrodes. These materials offer a large surface area and high electrical capacitance, which are beneficial for the charge transfer process. mdpi.com
For instance, using MWCNTs as a solid-contact transducer between a glassy carbon (GC) substrate and the ion-sensing membrane has been shown to improve the potential stability of the nitrate sensor. nih.gov Chronopotentiometric measurements revealed a significantly lower potential drift for electrodes with an MWCNT layer (20.33 µV/s) compared to those without (143.22 µV/s). nih.gov This improvement is attributed to the increased capacitance of the electrode, which was found to be 49.2 ± 1.3 µF with MWCNTs, a substantial increase from 6.9 ± 0.8 µF without them. nih.gov
Similarly, thiol-functionalized reduced graphene oxide (TRGO) has been employed as a solid contact material with a gold electrode (AuE). nih.gov This configuration resulted in an electrode with a nearly Nernstian response of -60.0 ± 0.5 mV/decade and a low detection limit. nih.gov The presence of the TRGO solid contact improved the selectivity and electrical parameters of the nitrate electrodes by decreasing membrane resistance and increasing electrical capacitance. nih.gov
Composite Materials:
The combination of different materials to form composite solid contact layers has also been explored. A nanocomposite of multi-walled carbon nanotubes and copper oxide nanoparticles used as a solid contact material demonstrated improved performance for nitrate-selective electrodes. researchgate.net Another approach involves using a nanohybrid composite film of electrochemically reduced graphene oxide (ERGO) and gold nanoparticles (AuNPs). mdpi.com This combination enhances hydrophobicity and environmental compatibility, leading to a more robust and stable sensor. mdpi.com The use of a reduced graphite oxide aerogel (rGOA) as a solid-contact layer with a screen-printed carbon electrode has also yielded a Nernstian response of -59.1 mV/decade and a low detection limit of 7.59 × 10⁻⁷ M. nih.gov
The effectiveness of the solid contact layer is often evaluated using techniques like electrochemical impedance spectroscopy (EIS) and chronopotentiometry. mdpi.com EIS provides information on membrane resistance, electrical capacitance, and charge transfer resistance, while chronopotentiometry is used to assess potential stability and the presence of any undesirable water layers at the membrane-conductor interface. mdpi.comnih.gov The formation of a water layer can significantly compromise the stability of the electrode's potential. nih.gov Hydrophobic solid contact materials, such as those incorporating nanomaterials, help to minimize the formation of such water layers. researchgate.net
Table 1: Performance of this compound-Based ISEs with Various Solid Contact Layers
| Solid Contact Material | Electrode Substrate | Ionophore | Nernstian Slope (mV/decade) | Linear Range (M) | Detection Limit (M) | Reference |
| Polypyrrole (PPy) | Graphite Paste | Tridodecylmethylammonium nitrate | >58 | 10⁻⁵ - 10⁻¹ | - | scirp.orgscirp.org |
| Multi-Walled Carbon Nanotubes (MWCNTs) | Glassy Carbon | Nitron-nitrate ion association | -55.1 ± 2.1 | 8.0 × 10⁻⁸ - 1 × 10⁻² | 2.8 × 10⁻⁸ | nih.gov |
| Thiol-functionalized Reduced Graphene Oxide (TRGO) | Gold Electrode | Tridodecylmethylammonium nitrate | -60.0 ± 0.5 | Similar to other TDMAN electrodes | Micromolar values | nih.gov |
| Reduced Graphite Oxide Aerogel (rGOA) | Screen-Printed Carbon | Tetradecylammonium nitrate | -59.1 | 0.1 to micromoles | 7.59 × 10⁻⁷ | nih.gov |
| Gold Nanoparticles (AuNPs) and Nitrate-doped Polypyrrole | Glassy Carbon | Nitrate-doped polypyrrole | -50.4 | 5.25 × 10⁻⁵ - 10⁻¹ | 5.25 × 10⁻⁵ | nih.gov |
| Nanocomposite (MWCNTs + CuO nanoparticles) | Glassy Carbon | Not specified | 60.41 | 1 × 10⁻⁶ - 1 × 10⁻¹ | 5.13 × 10⁻⁷ | researchgate.net |
Mechanistic Investigations in Phase Transfer Catalysis
Methyltridodecylammonium Nitrate (B79036) as a Phase-Transfer Catalyst (PTC) in Biphasic Systems
Methyltridodecylammonium nitrate is a quaternary ammonium (B1175870) salt that functions as a phase-transfer catalyst (PTC). PTCs are essential in facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com The primary role of a PTC like this compound is to transport a reactant from one phase to another where the reaction can occur. phasetransfer.com In many organic reactions, the nucleophile is an inorganic salt that is soluble in water but insoluble in the organic solvent containing the organic substrate. phasetransfer.com
The structure of this compound, featuring a positively charged nitrogen atom bonded to one methyl group and three long-chain dodecyl groups, gives it amphiphilic properties. The long alkyl chains confer lipophilicity, allowing it to dissolve in the organic phase, while the charged cationic head provides hydrophilicity, enabling it to interact with anions in the aqueous phase. This dual nature allows the catalyst to form an ion pair with an aqueous reactant anion, which is then extracted into the organic phase to react with the organic substrate. phasetransfer.com This process overcomes the phase barrier, significantly accelerating the reaction rate. wiley-vch.de
The use of PTCs like this compound offers a more efficient and environmentally friendly alternative to traditional methods for achieving miscibility, such as using co-solvents like DMSO or DMF, which can be difficult and costly to recover and recycle. phasetransfer.com It also avoids the formation of stable emulsions that can complicate product separation when using emulsifiers. phasetransfer.com
Exploration of Catalytic Activity and Reaction Scope in Organic Synthesis
The catalytic activity of this compound and similar quaternary ammonium salts extends to a wide range of organic reactions. These catalysts are particularly effective in nucleophilic substitution reactions, where an anionic nucleophile from the aqueous phase replaces a leaving group on an organic substrate in the organic phase. mdpi.comphasetransfer.com
Examples of reactions where phase-transfer catalysts are employed include:
Nucleophilic substitutions: Such as the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide, which is greatly accelerated by a PTC. wiley-vch.de
Base-promoted reactions: Including C-, N-, O-, and S-alkylations, dehydrohalogenations, and condensation reactions like Michael or aldol (B89426) condensations. phasetransfer.com
Oxidations: For instance, the hypochlorite (B82951) oxidation of alcohols. phasetransfer.com
Reductions: Such as the borohydride (B1222165) reduction of ketones. phasetransfer.com
The effectiveness of a PTC is influenced by the lipophilicity of the catalyst and the hydration energy of the anion being transported. For instance, in the case of halide ions, anions with lower hydration energy, like iodide, are more easily extracted into the organic phase. mdpi.com The structure of the quaternary ammonium salt, including the length of the alkyl chains, plays a crucial role in determining its catalytic efficiency. mdpi.com The presence of large substituents on the catalyst can impact its activity and selectivity. core.ac.uk
The following table illustrates the effect of a phase-transfer catalyst, methyltrioctylammonium chloride (a compound structurally similar to this compound), on the hydrogenation of CO2 in a biphasic system.
| Catalyst | Formate Yield (%) |
| Without PTC | 10 |
| With Methyltrioctylammonium Chloride | 45 |
| This data demonstrates a significant increase in product yield with the addition of a PTC. researchgate.net |
Fundamental Mechanistic Pathways in PTC
Two primary mechanisms are proposed to explain the action of phase-transfer catalysts in biphasic systems: the Starks extraction mechanism and the interfacial mechanism.
The Starks extraction mechanism, first proposed by Charles Starks in 1971, is the most widely accepted model for many PTC reactions. phasetransfer.comresearchgate.net This mechanism involves the transfer of the catalyst between the aqueous and organic phases. wiley-vch.de
The key steps of the Starks extraction mechanism are as follows:
Anion Exchange: The quaternary ammonium cation (Q+) from the catalyst (Q+X-) in the organic phase exchanges its original anion (X-) for the reactant anion (Y-) from the aqueous phase at the interface. This forms a new ion pair (Q+Y-). phasetransfer.com
Extraction into Organic Phase: The newly formed, lipophilic ion pair (Q+Y-) is extracted from the aqueous or interfacial region into the bulk of the organic phase. phasetransfer.com
Reaction in Organic Phase: The reactant anion (Y-), now solubilized in the organic phase, reacts with the organic substrate (R-Z) to form the product (R-Y) and a new anion (Z-). phasetransfer.com
Catalyst Regeneration: The catalyst cation (Q+) paired with the new anion (Z-) returns to the interface to repeat the cycle. phasetransfer.com
The applicability of the Starks mechanism is often dependent on the reaction being irreversible in the organic phase, which is true for a majority of PTC reactions like nucleophilic substitutions and base-promoted reactions. phasetransfer.com The rate-limiting step in this mechanism can be either the transfer of the ion pair across the phase boundary or the intrinsic reaction in the organic phase. phasetransfer.com
An alternative to the Starks extraction mechanism is the interfacial mechanism. In this model, the reaction is believed to occur at the interface between the two phases. wiley-vch.de This mechanism is particularly relevant for reactions involving strong bases and the generation of carbanions. mdpi.com
The steps of the interfacial mechanism are:
Deprotonation at the Interface: For reactions involving a C-H acidic substrate, the deprotonation of the organic substrate occurs at the interface by the base from the aqueous phase, forming a carbanion. wiley-vch.de
Extraction by Catalyst: The phase-transfer catalyst then extracts this newly formed carbanion from the interface into the organic phase as an ion pair. wiley-vch.de
Reaction in Organic Phase: The carbanion then reacts with the electrophile in the organic phase.
This mechanism is often invoked when the extraction of the base (e.g., hydroxide (B78521) ions) into the organic phase is unfavorable due to its high hydration energy. mdpi.com In such cases, the reaction is initiated at the interface, and the role of the catalyst is to transport the resulting organic anion into the organic phase for subsequent reaction. wiley-vch.de The choice between the Starks extraction mechanism and the interfacial mechanism depends on various factors, including the nature of the reactants, the catalyst, and the reaction conditions. researchgate.net
Kinetic Studies and Reaction Rate Enhancement in PTC Systems
The introduction of a phase-transfer catalyst like this compound can lead to a dramatic increase in reaction rates, often by several orders of magnitude. wiley-vch.de Kinetic studies are crucial for understanding the mechanism of a PTC reaction and for optimizing reaction conditions.
The rate of transfer of the reactant anion from the aqueous phase to the organic phase.
The rate of the intrinsic reaction in the organic phase.
The rate of return of the catalyst to the aqueous phase.
In many PTC systems, the reaction in the organic phase is the rate-limiting step. researchgate.net The observed reaction rate is often dependent on the concentrations of the substrate, the catalyst, and the nucleophile. The structure of the catalyst, particularly the nature of the alkyl groups on the quaternary ammonium cation, significantly affects the reaction rate by influencing its lipophilicity and ability to interact with the anion.
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of quaternary ammonium ion catalysts with their activity. nih.gov These studies have shown that factors like the number of carbon atoms in the catalyst and the accessibility of the ammonium ion are important for catalyst performance. nih.gov For instance, catalysts with larger substituents on the quinuclidinium core have been found to be more selective. core.ac.uk
The formation of a third liquid phase, a catalyst-rich phase between the aqueous and organic layers, can sometimes occur in PTC systems. researchgate.net This third phase can be the primary site for the catalytic reaction and can lead to even higher reaction rates. researchgate.net
Studies in Liquid Liquid Extraction Systems
Methyltridodecylammonium Nitrate (B79036) as an Extraction Reagent and its Extraction Performance
Methyltridodecylammonium nitrate functions as an ion-exchange extractant in liquid-liquid extraction systems. Its primary mechanism involves the exchange of its nitrate anion with an anionic species present in the aqueous phase. This property is particularly useful for the extraction of metal ions that can form anionic complexes, such as anionic nitrate complexes of lanthanides and actinides.
The extraction performance of quaternary ammonium (B1175870) salts like this compound is influenced by several factors, including the nature of the diluent, the composition of the aqueous phase, and the specific metal ion being targeted. In many systems, it is used not just as the primary extractant but also as an ionic liquid diluent, which can significantly enhance extraction efficiency compared to conventional molecular diluents. For instance, the use of ionic liquids as organic solvents has been shown to greatly improve the extraction of rare earth elements. rsc.orgrsc.org
Studies on analogous compounds, such as Aliquat 336 (a mixture of trialkylmethylammonium chlorides, primarily with C8 and C10 chains), which is often converted to its nitrate form for specific applications, provide significant insights. Aliquat 336 nitrate has been demonstrated to be an effective extractant for various metal ions, including technetium and tetravalent actinides, from nitric acid solutions. tandfonline.comosti.gov The extraction mechanism is typically based on anion exchange or the formation of ion-pairs. tandfonline.com
Mass Transfer Kinetics and Equilibrium Parameters in Extraction Processes
The efficiency of a liquid-liquid extraction process is not only determined by the equilibrium distribution of the analyte but also by the rate at which this equilibrium is achieved. The mass transfer kinetics of metal ion extraction using quaternary ammonium salts can sometimes be slow. For example, in the extraction of Am(III) and Cm(III) using a specific chelating agent in Aliquat 336 nitrate, the extraction kinetics were observed to be sluggish. rsc.orgnih.gov
To address this, researchers have explored various strategies to improve the kinetics. The addition of phase transfer catalysts and co-diluents has proven effective. In the aforementioned system, the introduction of N,N,N',N'-tetra-n-octyl-diglycolamide (TODGA) as a phase transfer reagent and 1-octanol (B28484) as a co-diluent significantly enhanced the extraction kinetics without compromising the selectivity of the separation. rsc.orgnih.gov The improved kinetics are often attributed to a decrease in the viscosity of the organic phase and facilitated transfer of the metal ions across the phase boundary. nih.gov
Equilibrium in these extraction systems is governed by the formation of stable complexes in the organic phase. For instance, in the extraction of lanthanides from nitrate media using quaternary ammonium nitrates, the extracted species are often anionic pentanitrato lanthanide complexes, with two quaternary ammonium cations providing charge neutralization in the outer coordination sphere. nih.govrsc.org
Selective Extraction of Metal Ions and Other Analytes (e.g., Lanthanides, Actinides, Uranyl Ions)
A key application of this compound and its analogues is the selective separation of metal ions, which is of critical importance in areas such as nuclear fuel reprocessing and rare earth element purification.
Lanthanides and Actinides: The separation of trivalent actinides from lanthanides is a significant challenge due to their similar ionic radii and chemical properties. Quaternary ammonium nitrates have been instrumental in developing selective extraction systems. For example, a solvent system composed of the chelating agent CyMe4BTPhen in Aliquat 336 nitrate has demonstrated high selectivity for Am(III) and Cm(III) over Eu(III). rsc.orgnih.gov This selectivity is crucial for partitioning and transmutation strategies in nuclear waste management. nih.govnih.gov
The extraction of lanthanides themselves using quaternary ammonium nitrates can exhibit interesting trends. The distribution ratios of lanthanides have been shown to increase with the nitrate concentration in the aqueous phase, with a more pronounced effect for the lighter lanthanides. nih.gov This can be exploited to improve the selectivity for the separation of light lanthanides from heavy lanthanides. nih.gov
Uranyl Ions: While specific studies on the extraction of uranyl ions with this compound are limited, research on related systems highlights the potential. Quaternary ammonium salts are known to extract uranium(VI) from acidic solutions. The extraction mechanism typically involves the formation of an anionic uranyl nitrate complex which is then extracted into the organic phase by the quaternary ammonium cation. Molecular dynamics simulations have shown that uranyl nitrate complexes migrate from the aqueous-organic interface into the organic phase, forming stable complexes with extractant molecules. nih.gov
Optimization of Solvent Systems and Aqueous Phase Parameters
The optimization of both the organic solvent system and the aqueous phase is crucial for achieving high extraction efficiency and selectivity.
Solvent System Optimization: The choice of diluent for the quaternary ammonium salt can have a profound impact on the extraction process. The use of ionic liquids, such as methyltrioctylammonium bis(trifluoromethanesulfonyl)imide, as diluents for extractants like tetra(n-octyl)diglycolamide (TODGA) has been shown to significantly enhance the extraction of lanthanides(III) from nitric acid solutions compared to conventional diluents like dichloroethane. mdpi.com The addition of co-diluents, such as 1-octanol, can also be beneficial, for instance, by improving the kinetics of the extraction. nih.gov The goal of solvent system optimization is to achieve a satisfactory separation by manipulating the mobile phase composition. researchgate.net
Aqueous Phase Parameter Optimization: The composition of the aqueous phase, particularly the concentration of nitric acid and nitrate salts, plays a pivotal role. In the extraction of lanthanides with quaternary ammonium nitrates, increasing the nitrate concentration in the aqueous phase generally leads to higher distribution ratios. nih.gov However, for the extraction of some metal ions with certain extractants, the distribution ratio can first increase and then decrease with increasing nitric acid concentration, indicating a complex interplay of extraction mechanisms. nih.gov The pH of the aqueous phase is another critical parameter that must be carefully controlled to ensure the desired speciation of the metal ion and the extractant. nih.gov
The following interactive table shows the selectivity coefficients for a nitrate-selective electrode based on tridodecylmethylammonium nitrate, illustrating the importance of the aqueous phase composition.
Data sourced from a product information sheet for a nitrate-selective electrode based on Tridodecylmethylammonium nitrate. The selectivity coefficients were obtained by the separate solution method in 0.1 M solutions of the sodium salts at pH 8.4. sigmaaldrich.com
Applications in Salting-Out Liquid-Liquid Extraction (SALLE) Contexts
Salting-out liquid-liquid extraction (SALLE) is a sample preparation technique where a water-miscible organic solvent is used for extraction, and phase separation is induced by the addition of a high concentration of salt. sci-hub.box This method is advantageous for its simplicity, speed, and ability to extract polar compounds. sci-hub.box
Quaternary ammonium salts can play a role in SALLE, both as the target analytes to be purified and potentially as the salting-out agents themselves. nih.gov While specific applications of this compound in SALLE are not widely documented, the principles of using such salts are relevant. The addition of salts enhances the activity coefficients of analytes in the aqueous phase, driving them into the organic phase and improving extraction recovery. chromatographyonline.com
In the context of metal ion extraction, the use of hydrophobic organic salts as phase-separating agents has been proposed to avoid contamination from impurities present in inorganic salts. chromatographyonline.com The choice of salt is critical, with the Hofmeister series providing a general guide for the salting-out or salting-in effects of different ions. acs.org For instance, ammonium salts like ammonium chloride have been successfully used as salting-out agents in the analysis of various compounds in complex matrices. researchgate.net
The following interactive table presents recovery data for the SALLE of various pesticides, demonstrating the effectiveness of the technique.
This table shows the mean recoveries and relative standard deviations (RSD) for the analysis of 13 pesticides in various matrices using an ammonium chloride salting-out extraction method.
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations for Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules and ions at interfaces, such as the boundary between a liquid and a polymeric membrane. bohrium.com These simulations model the movement of individual atoms and molecules over time, governed by the forces between them.
MD simulations can elucidate the mechanisms of ion transport, including that of methyltridodecylammonium nitrate (B79036), across polymeric membranes. bohrium.com These simulations are crucial for designing and improving membranes for applications like water purification and chemical separations. bohrium.commdpi.com By modeling the system at an atomistic level, researchers can observe how the quaternary ammonium (B1175870) cation and the nitrate anion interact with the polymer matrix and permeate through it.
The transport process is influenced by several factors, including the size and shape of the ions, the charge distribution on the ions and the membrane, and the specific interactions between the ions and the polymer chains. For instance, the long dodecyl chains of the methyltridodecylammonium cation will have significant van der Waals interactions with the polymer, while the charged headgroup and the nitrate anion will be influenced by electrostatic forces.
Simulations can reveal key aspects of the transport mechanism, such as the formation of ion pairs, the role of water molecules in solvating the ions, and the energy barriers that the ions must overcome to pass through the membrane. mdpi.com This detailed understanding is essential for optimizing membrane structure and composition to achieve selective and efficient ion transport.
Table 1: Illustrative MD Simulation Parameters for Methyltridodecylammonium Nitrate Transport
| Parameter | Value/Description |
| System | A model polymeric membrane (e.g., polyamide) solvated in water with a defined concentration of this compound. |
| Force Field | A suitable force field such as GROMOS or AMBER, with parameters for the quaternary ammonium salt and the polymer. |
| Ensemble | NPT (isothermal-isobaric) to mimic experimental conditions. |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns or longer to observe multiple ion transport events. |
Density Functional Theory (DFT) Calculations for Ionophore-Ion Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is particularly useful for studying the interactions between an ionophore—a molecule that can selectively bind ions—and a target ion. In the context of this compound, DFT can be used to understand how the methyltridodecylammonium cation might act as an ionophore for the nitrate anion, or how other ionophores might be designed to bind nitrate.
DFT calculations can provide detailed information about the geometry of the ion-ionophore complex, the strength of the binding interaction, and the nature of the chemical bonds involved. nih.govconsensus.app This information is critical for the design of selective sensors and separation agents for nitrate. By comparing the binding energies of different anions to a given ionophore, the selectivity of the ionophore can be predicted.
For example, a DFT study could compare the interaction energy of the methyltridodecylammonium cation with nitrate versus other anions like chloride or sulfate (B86663). The results would reveal the intrinsic preference of the cation for nitrate, which is a key factor in its use in nitrate-selective electrodes.
Table 2: Illustrative DFT Calculation Results for Anion Interaction with Methyltridodecylammonium Cation
| Anion | Binding Energy (kcal/mol) | Key Interaction Type |
| Nitrate (NO₃⁻) | -85.2 | Strong electrostatic and hydrogen bonding |
| Chloride (Cl⁻) | -75.8 | Primarily electrostatic |
| Sulfate (SO₄²⁻) | -120.5 | Strong electrostatic due to higher charge |
Note: These are hypothetical values for illustrative purposes.
Electronic Structure Analysis of the Quaternary Ammonium Cation and its Anion Recognition
The ability of the methyltridodecylammonium cation to recognize and bind the nitrate anion is fundamentally determined by its electronic structure. mdpi.com The positive charge on the nitrogen atom creates a strong electrostatic attraction for anions. The three long dodecyl chains, being nonpolar, can create a hydrophobic pocket that may further enhance the interaction with the nitrate anion by desolvating it from the surrounding water molecules.
Electronic structure analysis, often performed using methods like DFT, can map the electrostatic potential of the cation. This map reveals regions of positive potential that are favorable for anion binding. Furthermore, an analysis of the molecular orbitals can show how the orbitals of the cation and the nitrate anion interact upon binding. nih.govconsensus.app This provides a deeper understanding of the covalent character, if any, of the ion-pair interaction.
The recognition process is a balance of several factors: the electrostatic attraction between the cation and anion, the steric hindrance from the bulky alkyl groups, and the desolvation penalties for both ions. nih.gov Computational analysis helps to dissect these contributions and explain the observed selectivity.
Computational Modeling of Sensor Performance and Design Principles
Computational modeling plays a crucial role in the development of chemical sensors, such as ion-selective electrodes (ISEs) for nitrate that utilize this compound as the ionophore. These models can predict sensor performance and guide the design of new and improved sensors.
Models can relate the fundamental properties of the ionophore, such as its binding constant with the target ion, to the macroscopic response of the sensor, such as its potentiometric selectivity and detection limit. By simulating the distribution of ions between the sample solution and the sensor membrane, it is possible to predict the sensor's response to different concentrations of the target ion and interfering ions.
These models can incorporate various parameters, including the concentration of the ionophore in the membrane, the properties of the membrane solvent, and the mobilities of the ions within the membrane. By systematically varying these parameters in the model, researchers can identify the optimal conditions for sensor performance. This computational approach significantly accelerates the sensor development process by reducing the number of trial-and-error experiments required.
Future Directions and Emerging Research Avenues
Novel Applications in Advanced Materials Science and Engineering
The unique molecular structure of methyltridodecylammonium nitrate (B79036), featuring a cationic head and long hydrophobic alkyl chains, makes it a candidate for creating advanced functional materials. While specific research on methyltridodecylammonium nitrate in this area is emerging, the broader class of quaternary ammonium (B1175870) compounds (QACs) is being explored for several applications. These compounds can act as structure-directing agents or functional components in the synthesis of nanomaterials and polymer composites. rsc.org
Development of Multi-Analyte Sensing Platforms and Arrays
A significant area of development is in the creation of sophisticated sensing technologies for environmental monitoring, clinical diagnostics, and industrial process control. nih.gov this compound has been identified as a key component in the fabrication of ion-selective electrodes (ISEs) and chemiresistors for the detection of specific anions. rsc.org
Specifically, tridodecylmethylammonium nitrate (TDMAN), a closely related compound, is utilized as both an ionophore and an ionic site in ion-selective membranes for the detection of nitrate ions. rsc.org In these sensors, the quaternary ammonium cation selectively binds with nitrate ions, enabling their quantification in aqueous solutions. rsc.org This has been demonstrated in an ion-selective chemiresistive platform that can detect nitrate concentrations in the range of 2.2 to 220 ppm with a low detection limit of 0.3 ppm. rsc.org
The development of sensor arrays, which can simultaneously detect multiple analytes, is a major goal in analytical chemistry. nih.govnih.gov These arrays often employ multiple sensing elements, each tailored to a specific ion. Given the demonstrated selectivity of this compound for nitrate, it could be integrated into multi-analyte platforms designed to monitor various water quality parameters, such as nitrate, ammonium, and pH, in real-time. mdpi.comdiva-portal.orgresearchgate.net The ability to use a single electrode to determine the total concentration of cationic surfactants in cleaning solutions has been demonstrated, highlighting the potential for this compound to be included in arrays for complex mixture analysis. nih.gov
| Sensor Platform | Target Analyte(s) | Role of Quaternary Ammonium Compound | Performance Metrics |
| Ion-Selective Chemiresistor | NO₃⁻, NO₂⁻, NH₄⁺ | Ionophore and ionic site (for nitrate) | Nitrate detection range: 2.2–220 ppm; LOD: 0.3 ppm rsc.org |
| Coated-Wire ISEs | Cationic surfactants | Target analyte | Nernstian behavior down to 10⁻⁶ M; >50-day lifetime nih.gov |
| Multi-parameter Sensor | NO₃⁻, NH₄⁺, pH, Temp. | Potential nitrate-selective component | Real-time, simultaneous detection in aquatic environments mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Performance
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science and chemical engineering by enabling the prediction of compound properties and process performance. acs.org For quaternary ammonium salts, ML models are being developed to predict their physical and chemical behaviors based on their molecular structure. rsc.orgrsc.org
Researchers have successfully used machine learning algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNN), to predict whether a quaternary ammonium salt will exhibit solid-solid phase change behavior, which is crucial for developing new phase change materials for energy storage. rsc.orgrsc.org An SVM model achieved an accuracy of over 95% in this prediction, demonstrating the power of ML in screening and designing new materials. rsc.orgrsc.org These approaches can be extended to predict other properties of this compound, such as its solubility, toxicity, and performance as an ionophore, thereby accelerating the design of new applications. nih.govarxiv.org
Furthermore, computational fluid dynamics (CFD) is another powerful computational tool being used to model and predict the behavior of materials in industrial processes. hzdr.dehzdr.de For example, CFD models have been developed to study the flow pattern of ammonium nitrate melt in rotating buckets used for granulation in the fertilizer industry. researchgate.net Such simulations can predict the influence of design parameters on the final product quality. researchgate.netresearchgate.net Similar CFD models could be developed for processes involving this compound to optimize its handling and application, for instance, in liquid-liquid extraction systems or as a phase transfer catalyst in large-scale reactors. dtu.dk
| AI/ML Application | Target Prediction | Model Type | Potential Impact on this compound |
| Materials Property Prediction | Solid-solid phase transition | Support Vector Machine (SVM) | Efficient screening for thermal energy storage applications. rsc.orgrsc.org |
| ADME & Physicochemical Properties | Permeability, clearance, etc. | Quantitative Structure-Property Relationship (QSPR) | Accelerating development for biological or environmental applications. nih.gov |
| Process Simulation | Fluid dynamics of melt | Computational Fluid Dynamics (CFD) | Optimization of industrial granulation or synthesis processes. researchgate.net |
Green Chemistry Perspectives and Sustainable Synthesis/Application Methodologies
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis and application of chemical compounds, including quaternary ammonium salts. bohrium.com Research is focused on reducing the environmental impact by using less hazardous solvents, improving energy efficiency, and designing biodegradable products. rsc.orgnih.govresearchgate.net
A key area of interest is the use of this compound as a component of Deep Eutectic Solvents (DESs). researchgate.netrsc.orgmdpi.com DESs are mixtures of compounds that form a eutectic with a melting point significantly lower than that of its individual components. nih.gov They are considered greener alternatives to traditional volatile organic solvents due to their low vapor pressure, tunability, and often lower toxicity. nih.govrsc.orgmdpi.com Quaternary ammonium salts are frequently used as the hydrogen bond acceptor (HBA) in the formation of DESs. mdpi.com These solvents can then be used as media for organic synthesis, biocatalysis, and material synthesis, often leading to simpler and more efficient processes. nih.gov
The synthesis of quaternary ammonium compounds themselves is also being re-evaluated from a green chemistry perspective. Traditional methods can involve volatile organic compounds and high temperatures. researchgate.net Newer, more sustainable routes are being explored, such as using water as a reaction medium or employing phase-transfer catalysis (PTC) to improve reaction efficiency and reduce the need for harsh solvents. jetir.orgresearchgate.net this compound itself can act as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which is a cornerstone of many green industrial processes. jetir.orgjetir.orgcrdeepjournal.org
| Green Chemistry Approach | Role of this compound | Sustainability Benefit |
| Deep Eutectic Solvents (DESs) | Hydrogen Bond Acceptor (HBA) | Replacement of volatile organic solvents, recyclability, enhanced reaction rates. nih.govrsc.orgmdpi.com |
| Phase-Transfer Catalysis (PTC) | Catalyst | Reduced need for organic solvents, use of water, milder reaction conditions, increased reaction rates. jetir.orgresearchgate.net |
| Environmentally Degradable QACs | Model for designing new compounds | Introduction of labile functional groups (e.g., esters) to promote degradation and reduce environmental persistence. rsc.org |
Advanced Mechanistic Elucidation through In Situ and Operando Techniques
To fully optimize the applications of this compound, a deep understanding of its behavior at the molecular level during chemical processes is essential. In situ and operando spectroscopic techniques are powerful tools for gaining this insight by studying materials under actual reaction conditions. nih.govmdpi.com
Techniques such as in situ Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the chemical bond transformations and the dynamic behavior of catalysts and other functional materials. nih.govmdpi.comresearchgate.netresearchgate.net For instance, in situ Raman spectroscopy has been used to monitor the generation of active phases and surface reconstruction in catalysts for water oxidation. mdpi.com It can also track the involvement of specific species, like lattice oxygen, in catalytic reactions. mdpi.com These methods could be applied to study the mechanism of ion exchange involving this compound in sensor membranes or its role as a phase-transfer catalyst. researchgate.netresearchgate.net By observing the vibrational modes of the nitrate ion and the quaternary ammonium cation during a process, researchers can understand how they interact with other species and influence the reaction pathway. mdpi.comresearchgate.net
Operando X-ray absorption spectroscopy (XAS) is another valuable technique that can provide information about the electronic structure and local coordination environment of specific elements within a material as it functions. nih.gov While more commonly applied to metal-containing catalysts, the principles of operando analysis—combining real-time characterization with performance measurement—are being extended to a wider range of systems. acs.org Applying a suite of these advanced characterization techniques will undoubtedly lead to a more profound understanding of the structure-property-performance relationships of this compound, enabling the rational design of new and improved technologies.
Q & A
Q. What are the standard protocols for synthesizing Methyltridodecylammonium nitrate with high purity, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves quaternization of tridodecylamine with methyl nitrate or methyl halides in a solvent like ethanol. Parameters such as temperature (40–60°C), reaction time (12–24 hours), and molar ratios (1:1.2 amine-to-alkylating agent) should be optimized using factorial design experiments. Purity can be assessed via ion chromatography for nitrate content and NMR to confirm alkyl chain integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- FT-IR : Look for asymmetric stretching of NO₃⁻ (~1380 cm⁻¹) and C-N⁺ vibrations (900–1100 cm⁻¹).
- ¹H NMR : Peaks for methyl groups (δ 3.0–3.5 ppm) and dodecyl chains (δ 0.8–1.5 ppm).
- Elemental Analysis : Validate C/N ratios against theoretical values. Cross-referencing with mass spectrometry (ESI-MS) ensures molecular ion confirmation .
Q. How can researchers mitigate sampling artefacts (e.g., evaporation, contamination) during analytical measurements of this compound?
- Methodological Answer : Use inert-material containers (e.g., glass or PTFE) to prevent adsorption. Store samples at low temperatures (4°C) under nitrogen atmosphere to reduce degradation. For aqueous solutions, employ ion-pair chromatography with UV detection (205–220 nm) to quantify nitrate loss .
Advanced Research Questions
Q. How do pH and temperature variations affect the stability of this compound in aqueous solutions, and what experimental setups are required to quantify degradation products?
- Methodological Answer : Conduct accelerated stability studies under controlled pH (2–12) and temperature (25–80°C) using buffer systems. Monitor degradation via HPLC-MS to detect byproducts like tridodecylamine and nitric acid. Kinetic modeling (Arrhenius plots) can predict shelf-life under ambient conditions .
Q. What computational modeling approaches are suitable for predicting the interactions between this compound and biological membranes?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or OPLS-AA can model lipid bilayer interactions. Validate predictions using fluorescence microscopy to track membrane disruption or quartz crystal microbalance (QCM) to measure adsorption kinetics .
Q. How can contradictory findings in literature regarding the catalytic efficiency of this compound in organic reactions be resolved?
- Methodological Answer : Perform systematic replication studies under standardized conditions (solvent, substrate ratio, agitation). Use meta-analysis to identify variables (e.g., impurity levels, moisture content) causing discrepancies. Advanced characterization (e.g., XPS for surface composition) may reveal overlooked factors .
Q. What strategies optimize the environmental fate assessment of this compound in aquatic systems?
- Methodological Answer : Use mesocosm experiments to simulate natural water conditions. Track nitrate release via ion-selective electrodes and microbial degradation via 16S rRNA sequencing. Compare results with chemistry-transport models (CTMs) to predict regional dispersion and eutrophication risks .
Data Analysis and Reporting
Q. How should researchers design experiments to distinguish between intrinsic and extrinsic factors influencing this compound’s surfactant properties?
- Methodological Answer : Employ a split-plot design testing variables like chain length (intrinsic) vs. solvent polarity (extrinsic). Use surface tension measurements (Wilhelmy plate) and dynamic light scattering (DLS) for micelle size. Multivariate analysis (PCA) isolates dominant factors .
Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Apply log-logistic models (e.g., Hill equation) to EC₅₀ calculations. Use Bayesian hierarchical models to account for variability across biological replicates. Pair with metabolomics to identify threshold effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
